Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate
Description
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a naphthylmethylthio substituent at the 2-position and an amino group at the 4-position.
Properties
IUPAC Name |
ethyl 4-amino-2-(naphthalen-1-ylmethylsulfanyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-17(22)15-10-20-18(21-16(15)19)24-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-10H,2,11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONLSXNJVOXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced via a nucleophilic substitution reaction using naphthylmethylthiol and a suitable leaving group on the pyrimidine ring.
Esterification: The carboxylate group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Ethyl 4-Amino-2-(Methylthio)Pyrimidine-5-Carboxylate (Compound 3)
- Physical Properties : Melting point = 127–128°C; boiling point = 370.3±22.0°C (predicted); density = 1.31±0.1 g/cm³ .
- Chemical Reactivity : The methylthio group participates in nucleophilic substitution reactions, enabling the synthesis of pyrimidopyrimidines for kinase inhibition .
- Applications: Used in gold nanoparticle (AuNP) growth reactions, where it induces classical growth of spherical nanoparticles (16–18 nm diameter) without self-assembly .
Ethyl 4-Amino-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate
Ethyl 4-Amino-2-(Ethylthio)Pyrimidine-5-Carboxylate
- Physical Properties : Molecular weight = 227.28 g/mol; CAS 778-97-2 .
- Chemical Reactivity : The ethylthio group offers intermediate steric bulk compared to methylthio and naphthylmethylthio, balancing reactivity and solubility.
Ethyl 4-Amino-2-(Naphthylmethylthio)Pyrimidine-5-Carboxylate
- Inferred Properties: Higher melting point and density compared to methylthio analogs due to the naphthyl group’s aromatic stacking. Enhanced lipophilicity, likely improving membrane permeability in biological systems. Potential steric hindrance in nanoparticle synthesis, possibly inhibiting self-assembly processes observed in simpler thioethers .
Data Tables
Table 1: Comparative Properties of Pyrimidine-5-Carboxylate Derivatives
Table 2: Substituent Effects on AuNP Growth
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
